3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-
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Overview
Description
3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- is a complex organic compound that belongs to the class of oxazolidinesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- typically involves the reaction of an oxazolidine derivative with a sulfonamide group. The reaction conditions often require the use of a strong acid or base as a catalyst, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Sulfonamides: Widely used as antibiotics.
Nitrophenyl derivatives: Studied for their diverse chemical reactivity.
Uniqueness
3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- is unique due to its combination of an oxazolidine ring, a sulfonamide group, and a nitrophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
116943-61-4 |
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Molecular Formula |
C9H9N3O6S |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O6S/c13-9-11(4-5-18-9)19(16,17)10-7-2-1-3-8(6-7)12(14)15/h1-3,6,10H,4-5H2 |
InChI Key |
CLTWCVQPCJZHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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